molecular formula C11H7Cl2NO2 B138721 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one CAS No. 131882-02-5

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one

Cat. No. B138721
M. Wt: 256.08 g/mol
InChI Key: RKPPCUQNEFEFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one, also known as DCBO, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It is a heterocyclic organic compound that belongs to the oxazinone family, and its chemical formula is C14H10Cl2NO2.

Mechanism Of Action

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one exerts its inhibitory activity through binding to the active site of the target enzyme, thereby blocking its catalytic activity. The mechanism of action of 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been extensively studied through various computational and experimental techniques.

Biochemical And Physiological Effects

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has several advantages for use in laboratory experiments such as its high potency, selectivity, and stability. However, it also has some limitations such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one, such as the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action on various target enzymes. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetic properties in vivo.

Synthesis Methods

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one can be synthesized through a multistep process involving the reaction of benzylamine with various reagents such as chloroacetyl chloride, sodium hydroxide, and 2,4-dichlorophenol. The final product is obtained through a cyclization reaction using trifluoroacetic anhydride and pyridine.

Scientific Research Applications

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been widely studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.

properties

CAS RN

131882-02-5

Product Name

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

6-benzyl-3,5-dichloro-1,4-oxazin-2-one

InChI

InChI=1S/C11H7Cl2NO2/c12-9-8(16-11(15)10(13)14-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

RKPPCUQNEFEFKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl

synonyms

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(phenylmethyl)-

Origin of Product

United States

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